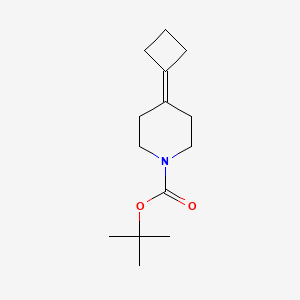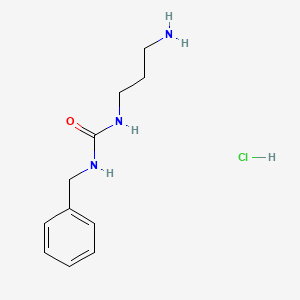![molecular formula C11H15N3 B1383619 (6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene CAS No. 2059909-65-6](/img/structure/B1383619.png)
(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
Übersicht
Beschreibung
(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene, is a novel and highly stable tricyclic compound that has recently been studied for its potential applications in the field of science and medicine. The compound has a unique structure, with three fused rings and a central carbon-carbon double bond, which makes it particularly interesting for research. It is also known as 6R-TAT, and has been studied for its potential use in various areas, such as drug synthesis, drug delivery, and drug metabolism.
Wissenschaftliche Forschungsanwendungen
X-ray Structure Analysis
The study of hydrochlorides of similar triazatricyclo compounds has provided insights into their crystal structures. Protonation at different amine N atoms leads to varied macrocyclic structures, which are significant in understanding molecular interactions (Lodeiro et al., 2000).
Organocobalt(III) Complexes
Research into organocobalt(III) complexes of tetraaza macrocyclic ligands, which are structurally related to the triazatricyclo compound, has revealed their characterizations and crystal structures, contributing to the understanding of transition metal coordination chemistry (Omar et al., 1994).
Macrocyclic Ligand Complexation
A compound with a similar structure has been identified for its potential in complexing metal atoms, a property that could be leveraged in various applications, including catalysis and material science (Lazrak et al., 2000).
Synthesis of Novel Triazenes
The synthesis of new bis-triazenes from cyclic amines closely related to triazatricyclo compounds highlights the potential for creating diverse organic molecules for various applications (Rivera & González-Salas, 2010).
Metal-Induced Synthesis of Tricyclic Systems
Research on nickel(II) induced formation of new heterotricyclic systems demonstrates the role of metals in facilitating novel chemical transformations, a key concept in synthetic chemistry (Tandon & Lucas, 2008).
Synthesis of Pyridine-Containing Macrocycles
The preparation of pyridine-based tetra-aza macrocycles, which are structurally related, and their metal complexes, sheds light on macrocyclic chemistry and metal coordination (Alcock et al., 1987).
PVC-Based Membranes for Ion Selection
The creation of PVC matrix membranes using similar tetraazabicyclo compounds for selective ion sensing represents an application in analytical chemistry, particularly for lead ion detection (Ion et al., 2010).
Eigenschaften
IUPAC Name |
(6R)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-9-7-12-8-10-4-2-6-14(10)11(9)13-5-1/h1,3,5,10,12H,2,4,6-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLZWHZPUMPINL-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC3=C(N2C1)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNCC3=C(N2C1)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















